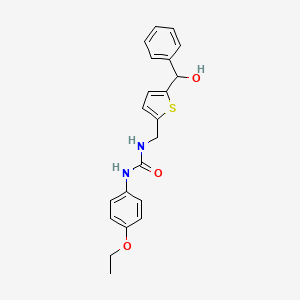

1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-26-17-10-8-16(9-11-17)23-21(25)22-14-18-12-13-19(27-18)20(24)15-6-4-3-5-7-15/h3-13,20,24H,2,14H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNTWIZENGVGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the thiophene derivative: The thiophene ring is functionalized with a hydroxymethyl group and a phenyl group.

Coupling with the ethoxyphenyl isocyanate: The functionalized thiophene is then reacted with 4-ethoxyphenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of nitro groups can yield amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)

- Structural Differences: Aryl Group: Replaces the 4-ethoxyphenyl with a 4-chloro-3-(trifluoromethyl)phenyl group. The chloro and trifluoromethyl groups are electron-withdrawing, reducing solubility but increasing lipophilicity compared to the ethoxy substituent. Heterocycle: Uses a pyridine-thioether linkage instead of a thiophene.

- Biological Relevance : Mentioned in a study on biological evaluation, suggesting possible kinase or enzyme inhibition applications. The trifluoromethyl group is common in agrochemicals and pharmaceuticals due to metabolic stability .

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Structural Differences :

- Aryl Group : Retains a 4-methoxyphenyl group (similar in polarity to ethoxyphenyl) but adds a pyrrole-carbonyl group on the adjacent phenyl ring. The pyrrole introduces a five-membered aromatic ring with NH groups, enabling hydrogen bonding.

- Linkage : The carbonyl group between the pyrrole and phenyl may increase rigidity compared to the thiophene’s methylene bridge.

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea

- Structural Differences: Heterocycle: Substitutes thiophene with a 1,3,4-thiadiazol ring, which contains two nitrogen atoms and a sulfur atom. This heterocycle is more electron-deficient, enhancing interactions with electron-rich targets.

- Crystallographic Data : Single-crystal X-ray analysis confirms planar geometry, suggesting stable π-stacking in solid state .

1-(4-Chlorophenyl)-3-[[3-[[(4-chlorophenyl)carbamoylamino]methyl]phenyl]methyl]urea

- Structural Differences :

- Symmetry : Features a bis-urea structure with two 4-chlorophenyl groups, increasing molecular weight and hydrogen-bonding capacity.

- Linker : Uses a methylene bridge instead of thiophene, reducing aromaticity but improving flexibility.

- Hypothetical Applications : Such compounds are often explored as kinase inhibitors or supramolecular building blocks .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility, while electron-withdrawing groups (e.g., chloro, trifluoromethyl) improve lipophilicity and metabolic stability .

- Heterocycle Impact : Thiophene and thiadiazol contribute to aromatic stacking, whereas pyridine and pyrrole introduce hydrogen-bonding or basicity .

Biological Activity

Overview

1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is a complex organic compound notable for its potential therapeutic applications. This compound features a unique combination of aromatic and heterocyclic structures, which may contribute to its biological activity. Understanding its mechanism of action, therapeutic potential, and biological effects is crucial for its application in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and specificity can significantly influence the compound's pharmacological effects. The exact pathways through which it operates are still under investigation, but preliminary studies suggest that it may modulate enzymatic activities related to various biological processes.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of similar compounds within the urea class. For instance, pyrazolyl-ureas have demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL . While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Anti-inflammatory Properties

The compound's design suggests possible anti-inflammatory effects, akin to other thiophene-containing compounds that have shown inhibitory activity against pro-inflammatory cytokines. For example, related compounds have demonstrated IC50 values in the low micromolar range against inflammatory mediators such as TNFα and IL-17 . Further research is necessary to evaluate the specific anti-inflammatory capabilities of the target compound.

Case Studies

- Inhibition Studies : A series of thiourea-based compounds were synthesized and evaluated for urease inhibition, showing promising results against bacterial enzymes . This highlights the potential of urea derivatives in targeting enzymatic pathways relevant to microbial infections.

- Cytokine Release Assays : Compounds structurally related to this compound were tested for their ability to inhibit cytokine release in vitro, indicating a possible mechanism for reducing inflammation in chronic conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea | Similar structure with methoxy group | Moderate antimicrobial activity |

| 1-(4-Ethoxyphenyl)-3-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)urea | Furan instead of thiophene | Potential anti-inflammatory effects |

The unique ethoxy and thiophene groups in this compound confer distinct electronic and steric properties that may enhance its reactivity and biological interactions compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.